N'-[(E)-(3,4-dimethoxyphenyl)methylidene]octanehydrazide
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Overview
Description
N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]OCTANEHYDRAZIDE is a chemical compound with the molecular formula C20H32N2O4 It is known for its unique structure, which includes a dimethoxyphenyl group and an octanehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]OCTANEHYDRAZIDE typically involves the condensation of 3,4-dimethoxybenzaldehyde with octanehydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]OCTANEHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]OCTANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]OCTANEHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]OCTANEHYDRAZIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can modulate enzymatic activity. Additionally, the dimethoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLENE]NICOTINOHYDRAZIDE: This compound shares a similar hydrazone linkage but differs in the substitution pattern on the phenyl ring.
3,4-DIMETHOXYPHENETHYLAMINE: Although structurally different, this compound also contains the dimethoxyphenyl group and is known for its biological activity.
Uniqueness
N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]OCTANEHYDRAZIDE is unique due to its specific combination of a dimethoxyphenyl group and an octanehydrazide moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H26N2O3 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]octanamide |
InChI |
InChI=1S/C17H26N2O3/c1-4-5-6-7-8-9-17(20)19-18-13-14-10-11-15(21-2)16(12-14)22-3/h10-13H,4-9H2,1-3H3,(H,19,20)/b18-13+ |
InChI Key |
APUYSVVPLXNTPG-QGOAFFKASA-N |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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